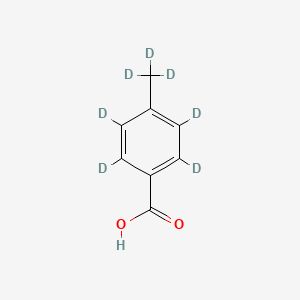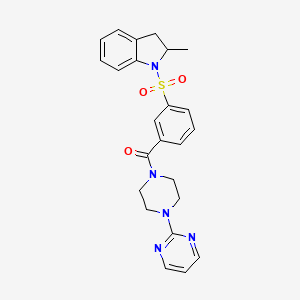
Top/HDAC-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Top/HDAC-IN-2 is a dual inhibitor targeting both topoisomerase and histone deacetylase enzymes. This compound exhibits potent antitumor activities and induces apoptosis in cancer cells. It is particularly significant in the field of cancer research due to its ability to interfere with the cell cycle and promote cell death in malignant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Top/HDAC-IN-2 involves the design and development of evodiamine-based inhibitors. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of chemical reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its inhibitory activity against topoisomerase and histone deacetylase enzymes.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Top/HDAC-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures. These derivatives are studied for their enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Top/HDAC-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its antitumor properties and its ability to induce apoptosis in cancer cells.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene expression and chromatin remodeling.
Drug Development: this compound serves as a lead compound for the development of new dual inhibitors targeting topoisomerase and histone deacetylase enzymes.
Neurodegenerative Diseases:
Wirkmechanismus
Top/HDAC-IN-2 exerts its effects by inhibiting both topoisomerase and histone deacetylase enzymes. The inhibition of topoisomerase prevents the unwinding of DNA, thereby interfering with DNA replication and transcription. The inhibition of histone deacetylase leads to the accumulation of acetylated histones, resulting in an open chromatin structure and altered gene expression. This dual inhibition mechanism induces apoptosis and cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Topotecan: A topoisomerase inhibitor used in the treatment of ovarian and small cell lung cancer.
Romidepsin: Another histone deacetylase inhibitor with antitumor activity.
Uniqueness
Top/HDAC-IN-2 is unique due to its dual inhibitory activity against both topoisomerase and histone deacetylase enzymes. This dual action enhances its antitumor efficacy and makes it a valuable compound in cancer research. Unlike single-target inhibitors, this compound can simultaneously disrupt multiple pathways involved in cancer progression, leading to more effective treatment outcomes .
Eigenschaften
Molekularformel |
C30H32N8O4 |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
N-hydroxy-2-[4-[[(7-hydroxy-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-17-yl)amino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C30H32N8O4/c1-36-25-5-2-19(31-14-17-6-9-37(10-7-17)30-32-15-18(16-33-30)27(40)35-42)12-23(25)29(41)38-11-8-21-22-13-20(39)3-4-24(22)34-26(21)28(36)38/h2-5,12-13,15-17,28,31,34,39,42H,6-11,14H2,1H3,(H,35,40) |
InChI-Schlüssel |
CIQNHCUJXLAVPK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5CCN(CC5)C6=NC=C(C=N6)C(=O)NO)C7=C(N3)C=CC(=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)


